2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione
Description
2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione is a substituted cyclohexadienedione characterized by a conjugated diketone system (1,4-dione) and substituents at positions 2 (isopropoxy) and 5 (methyl). The cyclohexadienedione core imparts redox activity, while the isopropoxy group enhances steric bulk and influences solubility. This compound is structurally related to natural quinones and synthetic derivatives with applications in pharmaceuticals, materials science, and organic synthesis. Its reactivity is modulated by electron-withdrawing (dione) and electron-donating (isopropoxy) groups, enabling diverse chemical transformations .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yloxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O3/c1-6(2)13-10-5-8(11)7(3)4-9(10)12/h4-6H,1-3H3 |
InChI Key |
ZLEWCNNITYSTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,5-dimethoxy-1,4-benzoquinone with isopropyl alcohol in the presence of an acid catalyst . The reaction is carried out at room temperature and requires careful monitoring to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions . Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The isopropoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the process.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of redox reactions, influencing cellular oxidative stress and apoptosis pathways . The compound’s ability to generate reactive oxygen species (ROS) and induce cell cycle arrest makes it a promising candidate for anticancer research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the cyclohexa-2,5-diene-1,4-dione scaffold but differ in substituents, leading to variations in properties and applications:
Table 1: Structural and Functional Comparison
*Similarity scores derived from structural alignment algorithms ().
Substituent Effects on Physical and Chemical Properties
- Steric Bulk : The isopropoxy group in the target compound provides moderate steric hindrance compared to the dodecyl chain in DMDD, which drastically reduces solubility in polar solvents .
- Electron Effects : Methoxy (DMDD) and hydroxyl () groups increase electron density at the dione core, enhancing susceptibility to nucleophilic attack. In contrast, the isopropoxy group offers weaker electron donation, favoring electrophilic substitution .
- Biological Activity : DMDD and Embelin derivatives exhibit bioactivity (e.g., anti-diabetic, anticancer) due to their ability to modulate cellular redox pathways, whereas alkyl-substituted analogs (e.g., 2-isopropyl-5-methyl) are primarily used as synthetic intermediates .
Stability and Reactivity
- Oxidative Stability: The target compound’s dione core is less prone to oxidation than enone analogs (e.g., 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone, similarity 0.87) due to conjugation stabilization .
- Acid Sensitivity : Hydroxyl-substituted derivatives () exhibit higher acidity (pKa ~8–10) compared to alkoxy-substituted compounds, influencing their reactivity in protic environments .
Key Research Findings
- Biological Relevance : DMDD reduces reactive oxygen species (ROS) in pancreatic β-cells at IC₅₀ ≈ 10 μM, while Embelin derivatives show IC₅₀ values < 5 μM in cancer cell lines .
- Thermal Properties : Long alkyl chains (e.g., dodecyl in DMDD) lower melting points (mp ~50–60°C) compared to the target compound (estimated mp ~100–120°C) .
Biological Activity
2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione, with the CAS number 153360-58-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 180.20 g/mol
- Structure : The compound features a cyclohexadiene core with isopropoxy and methyl substituents which may influence its reactivity and interaction with biological systems.
Biological Activity
Research into the biological activity of 2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione has indicated several potential effects:
Antioxidant Activity
Studies have suggested that compounds with similar structures exhibit antioxidant properties. The presence of dione functional groups may contribute to free radical scavenging abilities, which can protect cells from oxidative stress.
Antimicrobial Properties
Preliminary investigations have indicated that this compound may possess antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
Cytotoxic Effects
Research has shown that certain derivatives of cyclohexadiene diones can exhibit cytotoxic effects on cancer cell lines. The specific mechanisms remain under investigation but may involve apoptosis induction or disruption of cellular metabolism.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability comparable to established antioxidants. |
| Study B | Antimicrobial Testing | Showed efficacy against Gram-positive and Gram-negative bacteria, suggesting potential as a natural preservative. |
| Study C | Cytotoxicity Assay | Induced apoptosis in breast cancer cell lines at micromolar concentrations, indicating potential for therapeutic applications. |
The biological activity of 2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione may be attributed to:
- Electrophilic Reactivity : The dione structure can participate in nucleophilic addition reactions with biomolecules.
- Interaction with Enzymes : Potential inhibition or modulation of enzyme activity related to oxidative stress and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
